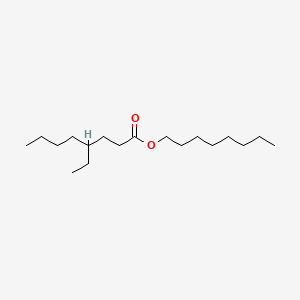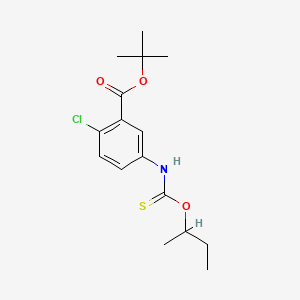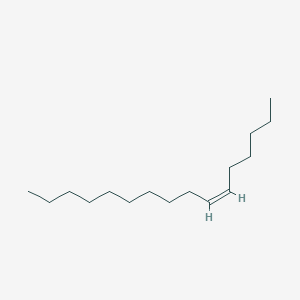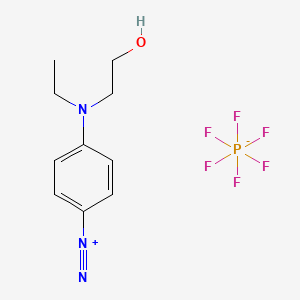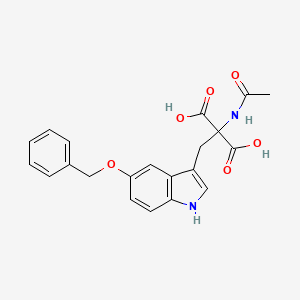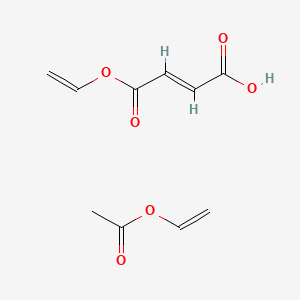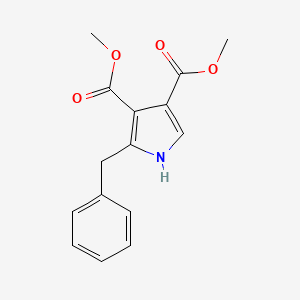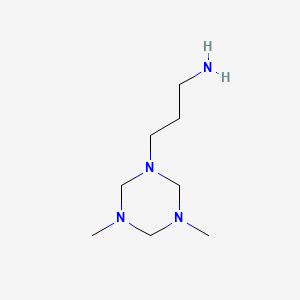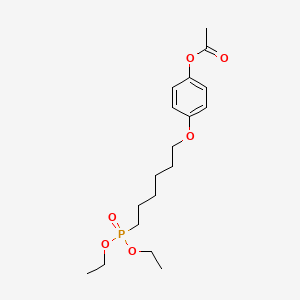
Phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester is a complex organic compound with a unique structure that includes a phosphonic acid group, an acetyloxyphenoxy group, and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester typically involves multiple steps. One common method includes the esterification of phosphonic acid with diethyl alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and precise control of reaction parameters is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphonic acid derivatives.
Reduction: This can result in the formation of phosphine compounds.
Substitution: This reaction can occur at the acetyloxy or phenoxy groups, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of esters or ethers.
Scientific Research Applications
Phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphonic acid derivatives.
Medicine: This compound may be explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: It can be used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions or enzymes, potentially inhibiting their activity. The acetyloxyphenoxy group may also interact with biological molecules, affecting their function. The hexyl chain provides hydrophobic interactions, aiding in the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: This compound has a similar phosphonic acid group but with a phenyl group instead of the acetyloxyphenoxy and hexyl chain.
Diethyl phosphite: Another related compound with a simpler structure, lacking the acetyloxyphenoxy and hexyl groups.
Uniqueness
Phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the acetyloxyphenoxy group and the hexyl chain distinguishes it from simpler phosphonic acid derivatives, offering unique properties for research and industrial applications.
Properties
CAS No. |
89210-97-9 |
|---|---|
Molecular Formula |
C18H29O6P |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[4-(6-diethoxyphosphorylhexoxy)phenyl] acetate |
InChI |
InChI=1S/C18H29O6P/c1-4-22-25(20,23-5-2)15-9-7-6-8-14-21-17-10-12-18(13-11-17)24-16(3)19/h10-13H,4-9,14-15H2,1-3H3 |
InChI Key |
CQPMPIQVDQHUPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCCCCOC1=CC=C(C=C1)OC(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



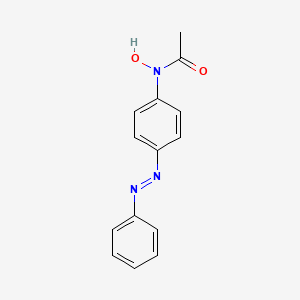
![1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone](/img/structure/B12673169.png)
